molecular formula C13H12N2O2 B2918384 3-{[(Pyridin-2-yl)methyl]amino}benzoic acid CAS No. 1094347-07-5

3-{[(Pyridin-2-yl)methyl]amino}benzoic acid

Cat. No.: B2918384
CAS No.: 1094347-07-5
M. Wt: 228.251
InChI Key: XOILKTOEBUSZDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method includes the reaction of 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid methyl ester with LiOH in a mixture of methanol and water. The resulting product is then acidified using 1 N HCl to yield the desired compound .


Physical And Chemical Properties Analysis

  • Purity : Typically 97%

Scientific Research Applications

Synthesis and Structural Studies

  • Coordination Compounds and Structural Analysis : Research has led to the synthesis of coordination compounds involving 3-{[(Pyridin-2-yl)methyl]amino}benzoic acid derivatives, exploring their structural properties. For example, triorganostannyl esters of aminobenzoic acids substituted with pyridinylimino groups have been synthesized, with their structures investigated using X-ray crystallography, highlighting the coordination behavior and physicochemical properties of these compounds (Tzimopoulos et al., 2010).

Luminescence and Optical Applications

  • Luminescent Properties : Pyridyl substituted benzamides with aggregation-enhanced emission properties have been characterized, demonstrating potential applications in optical materials and sensors due to their luminescent properties in solid state and solution (Srivastava et al., 2017).

Hydrogen Bonding and Supramolecular Assemblies

  • Supramolecular Interactions : Studies on benzoic acid derivatives forming hydrogen-bonded networks reveal the importance of such interactions in constructing extended supramolecular assemblies, which have implications in materials science and crystal engineering (Lemmerer & Bourne, 2012).

Gas Separation and Adsorption

  • Metal-Organic Frameworks for Gas Separation : Amino-decorated porous metal-organic frameworks incorporating pyridinyl benzoic acid derivatives have shown efficient selectivity for CO2/N2 and C2 hydrocarbons over CH4, alongside high iodine adsorption capacities. This highlights their potential in gas separation technologies and environmental remediation (Ma et al., 2020).

Liquid Crystals and Material Science

  • Liquid Crystalline Materials : The effect of lateral substitution on the mesophase behavior of hydrogen-bonded associates of pyridine-based derivatives and benzoic acids has been investigated, offering insights into the design of supramolecular liquid crystals with tailored properties (Naoum et al., 2010).

Bioactive Compounds and Antimicrobial Activity

  • Antimicrobial and Antitumor Agents : Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and evaluated for their anticonvulsant, antifungal, and antibacterial activities, identifying potential pharmacophore sites for the development of new therapeutic agents (Pandey & Srivastava, 2011).

Safety and Hazards

  • Storage : Store at room temperature .

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by Synthonix Corporation .

Properties

IUPAC Name

3-(pyridin-2-ylmethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOILKTOEBUSZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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